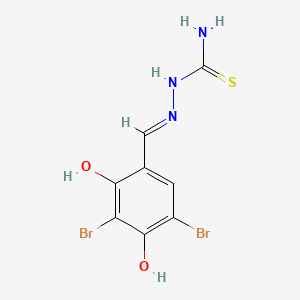
3,5-Dibromo-2,4-dihydroxybenzaldehyde thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dibromo-2,4-dihydroxybenzaldehyde thiosemicarbazone is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is derived from 3,5-Dibromo-2,4-dihydroxybenzaldehyde, which is known for its reactivity and versatility in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2,4-dihydroxybenzaldehyde thiosemicarbazone typically involves the reaction of 3,5-Dibromo-2,4-dihydroxybenzaldehyde with thiosemicarbazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then isolated through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3,5-Dibromo-2,4-dihydroxybenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
3,5-Dibromo-2,4-dihydroxybenzaldehyde thiosemicarbazone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme inhibition and protein interactions.
Medicine: Research has indicated potential antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers.
作用机制
The mechanism of action of 3,5-Dibromo-2,4-dihydroxybenzaldehyde thiosemicarbazone involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s bromine atoms and hydroxyl groups play a crucial role in these interactions, facilitating strong binding to the target molecules.
相似化合物的比较
Similar Compounds
3,5-Dibromo-2,4-dihydroxybenzaldehyde: The parent compound, which shares similar structural features but lacks the thiosemicarbazone moiety.
2,4-Dihydroxybenzaldehyde: A related compound that lacks the bromine atoms and thiosemicarbazone group.
5-Bromo-3,4-dihydroxybenzaldehyde: Another brominated derivative with different substitution patterns.
Uniqueness
3,5-Dibromo-2,4-dihydroxybenzaldehyde thiosemicarbazone is unique due to the presence of both bromine atoms and the thiosemicarbazone group. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
属性
分子式 |
C8H7Br2N3O2S |
|---|---|
分子量 |
369.04 g/mol |
IUPAC 名称 |
[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H7Br2N3O2S/c9-4-1-3(2-12-13-8(11)16)6(14)5(10)7(4)15/h1-2,14-15H,(H3,11,13,16)/b12-2+ |
InChI 键 |
UTJSDBUUDHPLQY-SWGQDTFXSA-N |
手性 SMILES |
C1=C(C(=C(C(=C1Br)O)Br)O)/C=N/NC(=S)N |
规范 SMILES |
C1=C(C(=C(C(=C1Br)O)Br)O)C=NNC(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373467.png)
![7-benzyl-2-[(2-oxopropyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13373474.png)
![1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol](/img/structure/B13373482.png)
![7-(2-phenylethyl)-2-(2-propynylsulfanyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13373489.png)

![1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}-4-methylpiperidine](/img/structure/B13373503.png)
![4-[3-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B13373507.png)
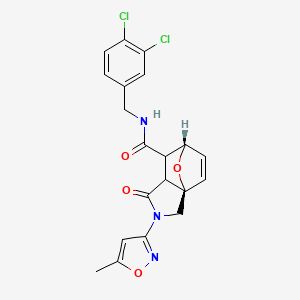
![N-{2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide](/img/structure/B13373511.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-3-isoxazolyl)-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13373513.png)
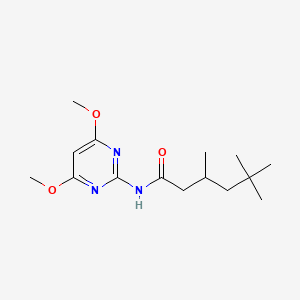
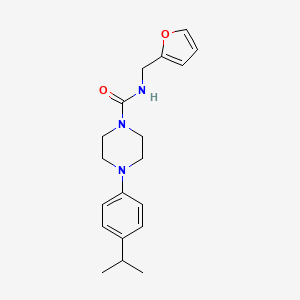
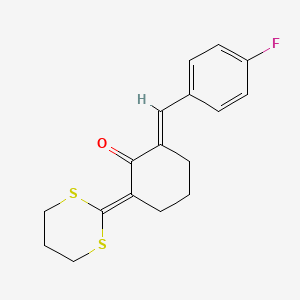
![5-{2-[4-(Isopentyloxy)benzylidene]hydrazino}-2-isopropenyl-1,3-oxazole-4-carbonitrile](/img/structure/B13373539.png)
